1,8-Naphthalimide
Overview
Description
1,8-Naphthalimide derivatives are a class of compounds that have garnered significant attention due to their diverse applications in the fields of DNA targeting, anticancer therapy, and fluorescent cellular imaging. These compounds have been shown to possess rich photophysical properties, which are highly dependent on the nature and substitution pattern of the aryl ring. This makes them excellent candidates for use as probes, as changes in their spectroscopic properties can be used to monitor their binding to biomolecules and their uptake and location within cells .
Synthesis Analysis
The synthesis of 1,8-naphthalimide derivatives often involves the functionalization of the naphthalimide core at various positions to achieve desired properties. For instance, novel 1,8-naphthalimides have been synthesized with substitutions at the 3-C position, which have been investigated for their thermal, electrochemical, and luminescence behavior . Additionally, fluorinated 1,8-naphthalimides have been synthesized from acenaphthene, demonstrating good solubility and low LUMO energy levels, making them suitable for use in n-type semiconductors .
Molecular Structure Analysis
The molecular structure of 1,8-naphthalimides can be tailored to exhibit specific electronic transitions and exciton coupling, which are useful for chiral amine recognition . The introduction of various substituents can significantly affect the electronic spectra and luminescence properties of these compounds . X-ray diffraction analysis has been used to confirm the structures of some fluorinated derivatives, revealing different packing models .
Chemical Reactions Analysis
1,8-Naphthalimide derivatives can undergo various chemical reactions to form complexes with metals or to be used as sensors for ions such as Fe3+. For example, a fluorescent dye with three 1,8-naphthalimide units exhibited high selectivity to Fe3+ by fluorescence quenching in DMF and showed enhanced fluorescence in the presence of Fe3+ in DMF/H2O mixtures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,8-naphthalimide derivatives are influenced by their structural modifications. These compounds have been found to possess high thermal stability and can exhibit thermochromism and vapochromism behaviors, as demonstrated by a structurally simple derivative that showed intense blue emission and reversible changes in color with temperature and vapor exposure . The photoluminescence properties of these derivatives can range from blue to green in the solid state and from orange to red in solution, with varying quantum yields .
Scientific Research Applications
Fluorescent Chemosensors
1,8-Naphthalimide is extensively used in analytical, materials, and biochemistry due to its excellent photostability, structural flexibility, high fluorescence quantum yield, and large Stokes shift. It is particularly effective in ion detection, molecular recognition, material applications, and bioimaging (Dong et al., 2020).
DNA Targeting and Anticancer Agents
This compound has seen significant development as a DNA targeting agent, with various derivatives entering clinical trials. Its rich photophysical properties make it ideal for monitoring binding to biomolecules and cellular uptake without co-staining, and it has been explored for applications in photocleavage of nucleic acids and tumor cell destruction (Banerjee et al., 2013).
Anion Sensors
1,8-Naphthalimide-based chemosensors are critical in developing anion sensors, displaying long-wavelength absorption and emission. They are used in various systems, including organic and aqueous solutions, and have potential applications in sensing small biomolecules and polyanions like DNA (Duke et al., 2010).
Cation Chemosensors
These derivatives are also prominent in designing optical chemosensors for metal cations and protons. Their spectral characteristics change upon complex formation, making them suitable for detecting heavy and transition metal cations and developing ratiometric optical probes (Panchenko et al., 2014).
Fluorescent Probes
1,8-Naphthalimide derivatives have been developed as ratiometric sensors for specific ions, demonstrating significant changes in optical and fluorescence spectral behavior. They also prove useful in cellular imaging (Li et al., 2016).
DNA Intercalators
Naphthalimide derivatives, known for their intercalation with DNA, have shown potential as anticancer drugs due to their ability to inhibit topoisomerase I/II, induce photoinduced DNA damage, and other related mechanisms (Tandon et al., 2017; Tomczyk & Walczak, 2018).
Organelle Labelling
These compounds have also been used in organelle labeling, particularly for lipid droplets in cancer and normal cells, due to their high fluorescence quantum yields and excellent photostability (Ni et al., 2020).
Bioorthogonal Imaging
1,8-Naphthalimide-based fluorogenic sydnones have been designed as bioorthogonal probes for imaging in live cells, demonstrating significant fluorescence enhancement after reacting with strained cyclooctynes (Shao et al., 2019).
Electronic and Optical Applications
These derivatives are used in optoelectronic devices, including organic light-emitting diodes and solar cells, due to their diverse optical and fluorescence properties. The substituents on the 1,8-naphthalimide unit significantly affect these properties (Gudeika, 2020).
Enzyme Activity Analysis
1,8-Naphthalimide esters have been used to develop assays for analyzing lipase and esterase activity, thanks to their cell-permeable nature, fluorescent properties, and ability to target specific cellular locations (Nalder et al., 2016).
Charge-Transfer Complexes
The compound's charge-transfer complexes have been studied for their spectroscopic and fluorescence properties, making them valuable in biology, medicine, and industry (Refat et al., 2015).
Photophysical Properties
Extensive research has been conducted on the photophysical characteristics of 1,8-naphthalimide derivatives, assessing their potential as fluorosensors for metal cations and protons (Grabchev et al., 2008; Pardo et al., 1987).
Synthesis and Properties
The synthesis of various 1,8-naphthalimide derivatives and their properties have been studied for potential applications in dyeing and fluorescence (Konstantinova et al., 2000).
Spectroscopic Investigation
Research on 1,8-naphthalimide photoactive core derivatives has provided insights into their optical properties and applications in organic electronics and cell imaging (Dangalov et al., 2016; Korzec et al., 2021).
Phosphorescent Organic LEDs
1,8-Naphthalimide derivatives have been explored in phosphorescent organic light emitting diodes, showing potential in dopant, exciplex, and host emission interplay (Kolosov et al., 2002).
pH and Viscosity Sensing
A novel, highly water-soluble 1,8-naphthalimide rotor has been developed for pH and viscosity sensing, illustrating its potential as a sensing material in aqueous solutions (Bakov et al., 2022).
Spectroscopic and Photochemical Properties
The impact of different substituents on the spectroscopic and photochemical properties of naphthalimide derivatives has been examined, highlighting the significance of amino groups for enhanced properties (Grabtchev et al., 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
benzo[de]isoquinoline-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13-11/h1-6H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHABGPPCLHLLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)NC(=O)C3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044731 | |
Record name | 1H-Benzo[de]isoquinoline-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Naphthalimide | |
CAS RN |
81-83-4 | |
Record name | Naphthalimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,8-Naphthalimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11011 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Benzo[de]isoquinoline-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalene-1,8-dicarboximide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.255 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAPHTHALIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI0TV19GBN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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